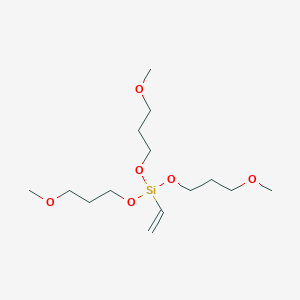
4-(Di-m-tolyl-amino)-benzaldehyde
Descripción general
Descripción
4-(Di-m-tolyl-amino)-benzaldehyde (4-DTAB) is a chemical compound with a wide range of applications in scientific research. It is a derivative of benzaldehyde, which is an aromatic aldehyde with a strong odor. 4-DTAB has been found to have various physiological effects, and its synthesis and mechanism of action have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Schiff Base Compounds
Schiff base compounds derived from reactions involving benzaldehyde derivatives, including 4-(Di-m-tolyl-amino)-benzaldehyde, have been synthesized and characterized for their potential applications. These compounds are studied for their spectroscopic properties and biological activities. Schiff bases play crucial roles in catalysis, material science, and as ligands for metal complexation, which can be used in various applications including sensors, dye synthesis, and as antimicrobial agents (Radi et al., 2019).
Polymer Optimization for Benzaldehyde Production
In biotechnological research, optimizing conditions for the bioproduction of benzaldehyde, a related compound to 4-(Di-m-tolyl-amino)-benzaldehyde, involves using microbial biotransformation. This approach seeks to replace chemical synthesis methods with more sustainable bioproduction processes. The research focuses on improving product yields and process efficiencies, which has significant implications for industrial applications, especially in the flavor and fragrance industry (Craig & Daugulis, 2013).
Acid-Base Catalysis in Organic Reactions
Metal-organic frameworks (MOFs) modified with amino groups have been explored as acid-base catalysts for organic reactions, including cross-aldol condensation. These studies investigate the catalytic efficiency and selectivity of MOFs in facilitating organic transformations. Such catalysts are relevant for synthesizing fine chemicals and pharmaceutical intermediates, showcasing the versatility of benzaldehyde derivatives in catalysis (Vermoortele et al., 2011).
Novel 4,5-Dihydro-1H-1,2,4-Triazol-5-one Derivatives
Research into the synthesis and evaluation of novel compounds for their antioxidant activities includes derivatives of benzaldehyde. Such studies contribute to the development of new antioxidants that can be used in food preservation, pharmaceuticals, and as research tools in understanding oxidative stress and its biological implications (Yüksek et al., 2015).
Engineering Microbial Strains for Renewable Chemical Production
The genetic engineering of microbial strains for the production of benzyl alcohol from benzaldehyde demonstrates the intersection of synthetic biology and chemical engineering. This research highlights the potential of microbial systems to produce valuable chemicals from renewable resources, offering a sustainable alternative to traditional chemical synthesis methods (Pugh et al., 2015).
Propiedades
IUPAC Name |
4-(3-methyl-N-(3-methylphenyl)anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-16-5-3-7-20(13-16)22(21-8-4-6-17(2)14-21)19-11-9-18(15-23)10-12-19/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIQNHVNTIFEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C=O)C3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592811 | |
| Record name | 4-[Bis(3-methylphenyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Di-m-tolyl-amino)-benzaldehyde | |
CAS RN |
332411-18-4 | |
| Record name | 4-[Bis(3-methylphenyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)








